molecular formula C19H21N3O3S2 B382242 (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide CAS No. 300819-10-7

(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide

Cat. No.: B382242
CAS No.: 300819-10-7
M. Wt: 403.5g/mol
InChI Key: BVJILOWFGAWOPC-UHFFFAOYSA-N
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Description

“(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide” is a chemical compound with the molecular formula C19H21N3O3S2 . It is also known as Octanamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- .


Molecular Structure Analysis

The molecular weight of this compound is 403.52 . The InChI (International Chemical Identifier) string can provide a textual representation of the compound’s molecular structure .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide and its derivatives are primarily explored for their antimicrobial activities. Studies have shown that these compounds, including semicarbazides and thiazolone derivatives, exhibit considerable antimicrobial properties. Notably, Basavarajaiah and Mruthyunjayaswamy (2010) synthesized a series of compounds using (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazides and reported their potential in antimicrobial activities. Similarly, compounds synthesized from the reaction of N-glycosylated isatines with imidazolones and thiazolones showed selective activity against lung carcinoma cell lines (Basavarajaiah & Mruthyunjayaswamy, 2010) (Erben et al., 2014).

Enzyme Inhibition and Anticancer Properties

Another significant research area is the exploration of enzyme inhibitory and anticancer properties. For instance, a study reported the synthesis of novel benzenesulfonamides derivatives showing inhibitory activity against carbonic anhydrase, a metalloenzyme, with potential implications in anticancer activities. The derivatives were particularly effective against tumor-associated isoforms hCA II and IX. They also demonstrated anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines (Eldehna et al., 2017).

Molecular Modeling and Drug Design

The compound's applications extend to molecular modeling and drug design, particularly in the context of inhibiting viral proteases. For instance, compounds containing the this compound structure were screened for inhibitory activity against the HCV NS3/4A protease, demonstrating potential as a specific inhibitor for antiviral drugs (Tran & Nguyen, 2018).

Fluorescent Chemosensors

Additionally, compounds derived from this compound have been used in the development of fluorescent chemosensors. These sensors exhibit ON/OFF/ON fluorescence switching properties and can detect toluene, contributing to environmental monitoring and luminescent materials development (Lin et al., 2016).

Luminescent Properties for White Light Emission

Moreover, derivatives of this compound have been investigated for their luminescent properties, particularly in the development of white-light emitting devices. The compounds were found to exhibit bright blue-violet, green, and orange emissions, which are essential components of white light (Lu et al., 2017).

Properties

IUPAC Name

N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-2-3-4-5-6-11-14(23)21-22-18(25)16(27-19(22)26)15-12-9-7-8-10-13(12)20-17(15)24/h7-10,25H,2-6,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJILOWFGAWOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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